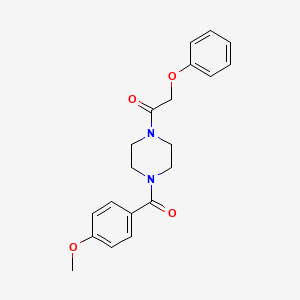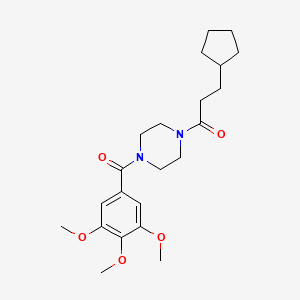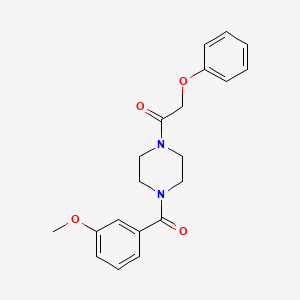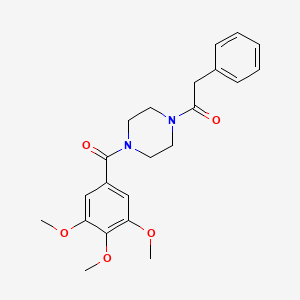
N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)-2-furamide
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as DCNP, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound belongs to the class of furan-based compounds and has been found to have a wide range of applications in scientific research.
Wirkmechanismus
DCNP inhibits the activity of PKC by binding to its regulatory domain, which prevents its activation by other signaling molecules. This results in the inhibition of downstream signaling pathways that are regulated by PKC. DCNP has also been found to inhibit the activity of other enzymes, such as casein kinase 2 and cyclic AMP-dependent protein kinase.
Biochemical and Physiological Effects
DCNP has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DCNP has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, DCNP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DCNP has several advantages for use in lab experiments. It is a potent and specific inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. DCNP is also relatively easy to synthesize and has a long shelf life. However, DCNP has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on DCNP. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of research is the identification of other enzymes that are inhibited by DCNP and the development of inhibitors for these enzymes. Additionally, DCNP has potential applications in the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of DCNP and its potential therapeutic applications.
Conclusion
In conclusion, DCNP is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of PKC and has a wide range of applications in scientific research. DCNP has potential applications in the development of new therapies for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
DCNP has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. DCNP has also been used to study the role of PKC in the regulation of ion channels and neurotransmitter release.
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-10-5-6-12(19)13(9-10)20-17(22)16-8-7-15(25-16)11-3-1-2-4-14(11)21(23)24/h1-9H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUZFOZGZWKOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458857.png)





![N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B3458894.png)
![O-benzyl S-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B3458900.png)
![2-[(2,4-dichlorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3458904.png)

![N-1,3-benzodioxol-5-yl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3458926.png)
![3-(dimethylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3458933.png)